Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
“Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C14H9Cl2NO3 . It is also known by other names such as Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, methyl ester; Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate; Methyl 5-(2’,4’-dichlorophenoxy)-2-nitrobenzoate .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the reaction of sulfur ylides and alkynes .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is SUSRORUBZHMPCO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.132 . More detailed properties were not found in the search results.Scientific Research Applications
Synthesis Techniques
The synthesis of related benzofuran compounds is a critical area of research, with various methods developed to improve yield, purity, and efficiency. For example, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a β-amyloid aggregation inhibitor, highlights the potential therapeutic applications of benzofuran derivatives. This synthesis involved a one-pot reaction and subsequent modifications to obtain the final compound, showcasing the complexity and versatility of benzofuran chemistry (Choi et al., 2003).
Antimicrobial Activity
Research on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives has shown potential antimicrobial activity. A study synthesized halogen and aminoalkyl derivatives, testing them against various Gram-positive cocci, Gram-negative rods, and yeasts. The findings suggest that these compounds could serve as the basis for new antimicrobial agents, highlighting the relevance of benzofuran derivatives in addressing antibiotic resistance (Krawiecka et al., 2012).
Therapeutic Applications
Benzofuran derivatives have been explored for their therapeutic potential, including as anticholinesterase agents. Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine showed potent inhibitory action against acetyl- and butyrylcholinesterase, suggesting potential for treating diseases like Alzheimer's (Luo et al., 2005). Another study synthesized derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with anti-inflammatory and analgesic properties, further emphasizing the diverse therapeutic applications of benzofuran compounds (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-10-17(18(21)22-2)14-8-13(5-6-16(14)24-10)23-9-11-3-4-12(19)7-15(11)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFOLXAWACAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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